Cas no 53947-89-0 (Apterin)

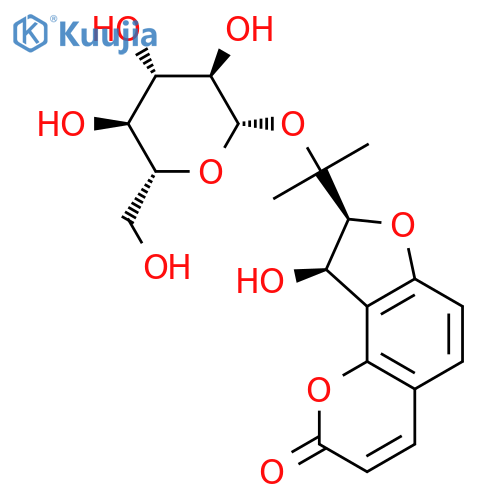

Apterin structure

Apterin 化学的及び物理的性質

名前と識別子

-

- Apterin

- (8S,9R)-8-[1-(beta-D-Glucopyranosyloxy)-1-methylethyl]-8,9-dihydro-9-hydroxy-2H-furo[2,3-h]-1-benzopyran-2-one

- [ "" ]

- (+)-Yunngnoside B

- HMS3343G14

- AKOS040760073

- DTXSID10726668

- (8S,9R)-9-hydroxy-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one

- CHEBI:176055

- NS00094644

- FS-8143

- XA163810

- HY-130787

- CS-0113416

- (8S,9R)-9-hydroxy-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrouro[2,3-h]chromen-2-one

- Q4782227

- 2-[(8S,9R)-9-Hydroxy-2-oxo-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-8-yl]propan-2-yl beta-D-glucopyranoside

- 53947-89-0

- AKOS032949126

- DA-71003

- (8S,9R)-9-hydroxy-8-(2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxypropan-2-yl)-8,9-dihydrofuro(2,3-h)chromen-2-one

-

- インチ: InChI=1S/C20H24O10/c1-20(2,30-19-16(26)15(25)13(23)10(7-21)28-19)18-14(24)12-9(27-18)5-3-8-4-6-11(22)29-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18+,19+/m1/s1

- InChIKey: ALEQYOXVXJKFOM-KTZZUYPUSA-N

- ほほえんだ: CC(C)([C@@H]1[C@@H](c2c(ccc3c2oc(=O)cc3)O1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

計算された属性

- せいみつぶんしりょう: 424.13700

- どういたいしつりょう: 424.13694696g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 10

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 681

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 155Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.58±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 672.3±55.0 °C at 760 mmHg

- フラッシュポイント: 238.2±25.0 °C

- ようかいど: 微溶性(1.5 g/l)(25ºC)、

- PSA: 159.05000

- LogP: -0.81750

- じょうきあつ: 0.0±2.2 mmHg at 25°C

Apterin セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Apterin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TMA1241-100mg |

Apterin |

53947-89-0 | 100mg |

¥ 21500 | 2024-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A78250-5 mg |

Apterin |

53947-89-0 | 5mg |

¥4000.0 | 2021-09-10 | ||

| ChemFaces | CFN95005-10mg |

Apterin |

53947-89-0 | >=98% | 10mg |

$388 | 2023-09-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA1241-10 mg |

Apterin |

53947-89-0 | 10mg |

¥4074.00 | 2022-02-28 | ||

| TRC | A215035-1mg |

Apterin |

53947-89-0 | 1mg |

$ 620.00 | 2022-06-08 | ||

| TargetMol Chemicals | TMA1241-5 mg |

Apterin |

53947-89-0 | 98% | 5mg |

¥ 8,400 | 2023-07-11 | |

| Ambeed | A786897-5mg |

Apterin |

53947-89-0 | 98+% | 5mg |

$285.0 | 2025-02-27 | |

| ChemFaces | CFN95005-10mg |

Apterin |

53947-89-0 | >=98% | 10mg |

$388 | 2021-07-22 | |

| TRC | A215035-2.5mg |

Apterin |

53947-89-0 | 2.5mg |

$ 1005.00 | 2022-06-08 | ||

| TRC | A215035-5mg |

Apterin |

53947-89-0 | 5mg |

$ 2060.00 | 2022-06-08 |

Apterin 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Ping Tong Food Funct., 2020,11, 628-639

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

53947-89-0 (Apterin) 関連製品

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 61389-26-2(Lignoceric Acid-d4)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:53947-89-0)Apterin

清らかである:99%

はかる:5mg

価格 ($):256